(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester
Overview
Description
(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is a boronic ester derivative with the molecular formula C15H19BO2S. It is a white to yellow solid and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acid esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Boronic acid esters are known to interact with their targets through the boron atom, which can form stable covalent bonds with other atoms, facilitating various chemical reactions .
Biochemical Pathways
Boronic acid esters are often involved in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways .
Pharmacokinetics
As a boronic acid ester, its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Boronic acid esters are often used in the synthesis of biologically active compounds, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acid esters, as they can undergo hydrolysis under acidic or basic conditions . Additionally, temperature and solvent can also impact the reactivity and stability of this compound .
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as the Suzuki-Miyaura coupling . This compound acts as a boronic acid derivative, which can form covalent bonds with hydroxyl groups on enzymes and proteins, thereby influencing their activity and stability.
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific kinases and phosphatases, thereby altering the phosphorylation status of key signaling molecules . Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, it can enhance cellular function and promote healthy metabolic activity . At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and metabolite levels . This compound can also affect the activity of cofactors, thereby modulating the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its function, allowing it to interact with specific biomolecules and exert its effects in a targeted manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester typically involves the reaction of 3-methylbenzo[b]thiophene with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 3-methylbenzo[b]thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl structures .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of new drugs and bioactive compounds .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the methyl group on the thiophene ring.
3-Methoxythiophene-2-boronic acid pinacol ester: Contains a methoxy group instead of a methyl group on the thiophene ring.
Uniqueness
(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of certain biaryl compounds that are challenging to produce using other boronic esters .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-2-yl)-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-10-11-8-6-7-9-12(11)19-13(10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBFOOMPZZQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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